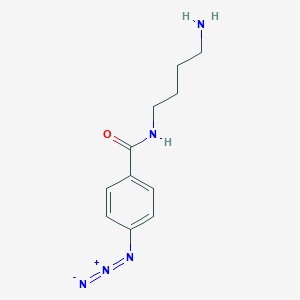
N-(4-Azidobenzoyl)putrescine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Azidobenzoyl)putrescine, also known as this compound, is a useful research compound. Its molecular formula is C11H15N5O and its molecular weight is 233.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Scientific Research Applications
-
Protein Labeling and Cross-linking
- N-(4-Azidobenzoyl)putrescine is utilized to label proteins for subsequent identification and analysis. For instance, it has been shown to covalently bind to rabbit skeletal muscle actin, enabling researchers to study actin dynamics and interactions within the cytoskeleton . This cross-linking capability is crucial for understanding the structural organization of proteins in cellular environments.
-
Studying Protein-Protein Interactions
- The compound facilitates the investigation of protein-protein interactions by allowing researchers to capture transient complexes under physiological conditions. In one study, it was used to investigate the interactions between actin and other binding partners, providing insights into cellular motility mechanisms .
- Photoaffinity Labeling in Drug Discovery
Case Study 1: Actin Dynamics
A study demonstrated the use of this compound in labeling F-actin in rabbit skeletal muscle. The research highlighted how this labeling technique allowed for the examination of actin filament dynamics and interactions with other cytoskeletal components under different cellular conditions .
Case Study 2: Protein Interaction Mapping
Another investigation utilized this compound to map protein interactions in human cancer cell lines. The study revealed critical insights into how specific proteins interact during cell proliferation, which could inform therapeutic strategies against cancer .
Data Tables
Table 1: Summary of Applications of this compound
Table 2: Case Study Results on Actin Dynamics
特性
CAS番号 |
143693-47-4 |
|---|---|
分子式 |
C11H15N5O |
分子量 |
233.27 g/mol |
IUPAC名 |
N-(4-aminobutyl)-4-azidobenzamide |
InChI |
InChI=1S/C11H15N5O/c12-7-1-2-8-14-11(17)9-3-5-10(6-4-9)15-16-13/h3-6H,1-2,7-8,12H2,(H,14,17) |
InChIキー |
NNPASHXQOFJAKY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCCCCN)N=[N+]=[N-] |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCCCN)N=[N+]=[N-] |
Key on ui other cas no. |
143693-47-4 |
同義語 |
N-(4-azidobenzoyl)putrescine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















